molecular formula C5H10ClNO B102980 N-Chloromethylmorpholine CAS No. 16158-87-5

N-Chloromethylmorpholine

Cat. No. B102980
CAS RN: 16158-87-5
M. Wt: 135.59 g/mol
InChI Key: FXAHCXPEXLCFFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a common theme across several papers. For instance, the reaction of chloromethylnaphthalene with morpholine in the presence of a palladium catalyst leads to a dearomatization reaction, which is a type of synthesis where the aromatic system is converted into a non-aromatic one . Another study describes the synthesis of charge-transfer complexes involving morpholine and chloranilic or picric acids, indicating the ability of morpholine to participate in electron donor-acceptor interactions . Additionally, morpholine derivatives have been synthesized through reactions with phosphorus pentachloride and chloroethyl isocyanate, showcasing the versatility of morpholine in forming various functional groups .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a morpholine derivative with palladium was determined, revealing a square planar geometry around the palladium atom . Another study solved the crystal structure of a morpholine complex with palladium, showing a tridentate coordination of the ligand to the metal . These analyses provide insights into the bonding and geometry of morpholine-containing compounds.

Chemical Reactions Analysis

Morpholine and its derivatives undergo a range of chemical reactions. The formation of charge-transfer complexes, as mentioned earlier, is one such reaction where morpholine acts as an electron donor . In another study, morpholine derivatives are used to synthesize rhodium(III) complexes, which are then applied as catalysts in the transfer hydrogenation reaction of ketones, demonstrating the catalytic potential of these compounds . The reactivity of morpholine derivatives with aldehydes to form hydrazones is also reported, highlighting the nucleophilic character of the nitrogen in morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of substituents. The spectroscopic characterization provides information on the electronic environment of the atoms within the molecules, which is related to their chemical reactivity . The crystal structures obtained from X-ray analysis reveal the solid-state arrangement and intermolecular interactions, which can affect the material properties of these compounds . The studies also discuss the optimization of reaction conditions for the synthesis of morpholine derivatives, which is crucial for achieving high yields and purity .

Scientific Research Applications

1. Environmental Impact and Molluscicide Use

N-Chloromethylmorpholine and its derivatives have been studied for their environmental impact, particularly in relation to the treatment of lakes with molluscicides. A study by Corbet, Green, and Betney (1973) investigated the application of Ntritylmorpholine in West Cameroon lakes against schistosomiasis vectors. The study found that the treatment impacted various aquatic species, but did not have long-term effects on fish or invertebrate populations due to rapid recolonization from untreated areas (Corbet, Green, & Betney, 1973).

2. Corrosion Inhibition

Research by Nnaji et al. (2017) explored the use of N-Chloromethylmorpholine derivatives as corrosion inhibitors for mild steel. The study found these compounds to be effective in reducing corrosion, with inhibition efficiencies varying based on temperature and compound concentration. The research provides insights into potential industrial applications of N-Chloromethylmorpholine derivatives in corrosion prevention (Nnaji et al., 2017).

3. Biosorbent for Pesticide Removal

In 2008, a study by Boudesocque et al. used a lignocellulosic substrate to remove pesticides, including a morpholine derivative, from wastewaters. This research is significant for environmental cleanup and water treatment, indicating the potential of biosorbents in removing contaminants like N-Chloromethylmorpholine derivatives (Boudesocque et al., 2008).

4. Antimicrobial Activity of Derivatives

Kardile and Kalyane (2010) conducted research on the synthesis of 4-Thiomorpholine derivatives and their antimicrobial activity. This study is relevant for developing new bioactive molecules with potential applications in healthcare and pharmaceuticals (Kardile & Kalyane, 2010).

5. Radiolabeling Techniques in Biomolecular Research

Hussain et al. (1995) explored the use of Chloramine-T and N-Chloromorpholine in radiolabeling biomolecules. This research is crucial for understanding the applications of N-Chloromethylmorpholine derivatives in biochemical and pharmaceutical research, particularly in labeling and tracking biological molecules (Hussain et al., 1995).

Safety And Hazards

N-Chloromethylmorpholine should be handled with care. If inhaled, move the victim into fresh air and give artificial respiration if necessary. In case of skin or eye contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

4-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHCXPEXLCFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490578
Record name 4-(Chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)morpholine

CAS RN

16158-87-5
Record name 4-(Chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Hayashi, T Abe, H Baba, S Nagase - Journal of Fluorine Chemistry, 1983 - Elsevier
The electrochemical fluorination of such N-chloroalkyl substituted cyclic amines as N-chloromethylpyrrolidine ( 1 ), N-(3-chloropropyl)pyrrolidine ( 2 ), N-chloromethylpiperidine ( 3 ), N-(2…
Number of citations: 6 www.sciencedirect.com
AA Prishchenko, MV Livantsov, OP Novikova… - Russian journal of …, 2004 - Springer
The NMR spectra of II-VII contain the characteristic signals of the fragments PC 1 H2C 4 H2SO3 and PC 3 H2NC 4 H2C 5 H2O whose parameters are presented below. In the 1 H NMR …
Number of citations: 2 link.springer.com
Y Wang, T Zhang, MM Lun, FL Zhou, DW Fu… - Inorganic Chemistry …, 2021 - pubs.rsc.org
… 2a and b, the basic units of 1 and 2 are composed of one [MnBr 4 ] 2− inorganic anion and two organic cations of N-methyl-N-chloromethylmorpholine or N-methyl-N-…
Number of citations: 20 pubs.rsc.org
M LORA-TAMAYO… - 1, 4-Cycloaddition …, 2013 - books.google.com
… Nevertheless the behavior of N-chloromethylpiperidine (XIV a) or Nchloromethylmorpholine (XIV b) towards furan [(Xlll), R= H] or 2-methylfuran [(Xlll), R= CH,] is unsatisfactory. The …
Number of citations: 2 books.google.com
GR Baker - 1989 - search.proquest.com
… This was verified by the subsequent synthesis of 32 from 34" An analogous reaction occurred with Nchloromethylmorpholine; however, in this case some of the expected 35 was isolated…
Number of citations: 4 search.proquest.com
U Pindur, C Otto - Tetrahedron, 1992 - Elsevier
Reactions of the 3-acylindoles 5, 10, and 15 with α-amino-α′-diphenylphosphinoyl-substituted carbanions gave rise to the 2′-amino-substituted 3− and 2-vinylindoles 7, 12, and 17 …
Number of citations: 29 www.sciencedirect.com

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